molecular formula C5H7N B094367 3-Pentenenitrile CAS No. 16529-66-1

3-Pentenenitrile

Cat. No.: B094367
CAS No.: 16529-66-1
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Description

3-Pentenenitrile (C₅H₇N, CAS 4635-87-4) is an unsaturated aliphatic nitrile with a linear structure and a double bond at the third carbon position. It is a key intermediate in the industrial production of adiponitrile (ADN), a precursor to nylon-6,6, via the DuPont process . Industrially, 3-PN is synthesized through nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (2M3BN) under optimized conditions involving zero-valent nickel complexes and phosphorus-containing ligands . Its molecular structure and rotational spectra have been extensively studied, particularly in astrochemical contexts, as 3-PN is hypothesized to exist in Titan’s atmosphere as a precursor to pyridine .

Preparation Methods

Isomerization of 2-Pentenenitrile

Catalytic Systems and Reaction Mechanisms

The isomerization of 2-pentenenitrile (2PN) to 3PN involves shifting the double bond from the 2- to the 3-position. This process is catalyzed by transition metal complexes, with nickel and cobalt emerging as the most effective metals. The Chinese patent CN109651195A discloses a nickel-based catalyst system comprising nickel, triphenyl phosphite, 1,2-bisdiphenylphosphine ethane, and triphenylboron in a benzene solvent. At 130°C and 0.1 MPa pressure, this system achieves a 3PN yield of 82.9% after 30 hours .

A cobalt variant substitutes nickel with cobalt and uses triisooctyl phosphite and 1,1'-binaphthyl-2,2'-bisdiphenylphosphine, yielding 88.7% 3PN at 150°C . Both systems operate under nitrogen protection to prevent catalyst oxidation. The mechanism likely involves π-coordination of the nitrile to the metal center, followed by hydride transfer and double-bond migration, though explicit computational studies are absent in the cited sources.

Optimization of Reaction Conditions

Key parameters influencing isomerization efficiency include:

  • Temperature : Higher temperatures (130–150°C) enhance reaction rates but risk catalyst degradation.

  • Solvent : Aromatic solvents like benzene stabilize the catalyst, while polar solvents (e.g., dimethylformamide) improve substrate solubility .

  • Catalyst Loading : A molar ratio of 2PN:Ni = 30:1 balances activity and cost .

Table 1: Isomerization Performance Across Catalysts

Catalyst MetalLigandsTemp (°C)Yield (%)Byproducts
NickelTriphenyl phosphite13082.92PN (15.1%), ADN (2.4%)
CobaltTriisooctyl phosphite15088.72M3BN (1.4%), 4PN (1.2%)

Post-reaction separation via vacuum distillation (30–70°C, 3 kPa) ensures high-purity 3PN .

Hydrocyanation of 1,3-Butadiene

Nickel-Catalyzed Monoaddition

The hydrocyanation of 1,3-butadiene (BD) with hydrogen cyanide (HCN) directly yields 3PN alongside 2-methyl-3-butenenitrile (2M3BN). As per US20080015380A1 , a zero-valent nickel catalyst coordinated to multidentate phosphite ligands (e.g., Phosphite A) achieves 70% selectivity for 3PN at 120°C and 896 kPa pressure . The reaction proceeds via anti-Markovnikov addition, where Ni(0) facilitates HCN insertion into the BD π-system.

Ligand Design and Selectivity

Multidentate phosphite ligands enhance catalytic activity and selectivity by preventing nickel agglomeration. For instance, a catalyst precursor composition of (Phosphite A)Ni(crotyl)CN increases the 3PN:2M3BN ratio to 20:1, compared to 5:1 with monodentate ligands . This improvement stems from steric and electronic modulation of the nickel center, favoring linear nitrile formation.

Continuous Process Configuration

Industrial-scale production employs continuous reactors with in-situ isomerization of 2M3BN to 3PN. The US patent describes a liquid-full autoclave system operating at 120°C and 130 psia, achieving 95% HCN conversion . A flash distillation column (100 torr, 13.3 kPa) separates 3PN from unreacted BD and catalyst, which is recycled to minimize costs.

Table 2: Hydrocyanation Process Parameters

ParameterValueImpact on Yield
Temperature100–130°CHigher temps increase rate but risk side reactions
Pressure896–2068 kPaMaintains BD in liquid phase
Residence Time30–60 minLonger times favor 3PN
Catalyst Loading0.00046 mol Ni/mol HCNOptimizes activity and cost

Comparative Analysis of Methods

Yield and Scalability

  • Isomerization : Higher yields (up to 88.7%) but requires pure 2PN feedstock, adding upstream separation costs .

  • Hydrocyanation : Lower selectivity (70%) but utilizes cheaper BD and HCN, enabling integrated ADN production .

Catalyst Stability

Nickel-phosphite complexes in hydrocyanation deactivate via HCN-induced degradation, necessitating frequent replenishment . In contrast, isomerization catalysts exhibit longer lifetimes due to milder conditions .

Environmental and Economic Considerations

Hydrocyanation generates toxic HCN waste, requiring stringent safety measures. Isomerization, while cleaner, depends on 2PN availability, which is often derived from the same BD hydrocyanation process.

Chemical Reactions Analysis

Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Hydrocyanation Reactions
3-Pentenenitrile is often utilized in hydrocyanation reactions, where it serves as a substrate for the formation of nitriles. Research indicates that nickel(0)-catalyzed hydrocyanation of this compound can yield high selectivity towards desired products when combined with Lewis acids such as ZnCl2_2 . This reaction pathway is significant in synthesizing various nitrile compounds, which are valuable intermediates in organic chemistry.

2. Pyrolysis Studies
The thermal degradation of this compound has been extensively studied through flash pyrolysis, revealing important insights into its decomposition pathways. The pyrolysis reactions produce various intermediates and final products, including nitrogen heteroaromatics, which are crucial for understanding the formation of biologically relevant compounds . The study of these reactions aids in the development of more efficient synthetic routes for complex organic molecules.

Material Science

1. Ligands in Catalysis
this compound has been explored as a ligand in catalysis, particularly in nickel-catalyzed reactions. Its ability to form stable complexes with transition metals enhances the efficiency of catalytic processes . This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals, where selectivity and yield are paramount.

2. Functional Materials
Research has indicated that compounds derived from this compound can be utilized to create functional materials, including molecular motors and sensors. These materials exhibit unique properties that make them suitable for applications in nanotechnology and materials science .

Biological Applications

1. Neurophysiological Studies
Trans-3-pentenenitrile has been employed in studies assessing sensory and motor conduction velocities (SCV and MCV) in biological systems. These studies provide insights into the compound's effects on neuronal function and its potential therapeutic applications . Understanding how this compound interacts with biological systems may lead to novel treatments for neurological disorders.

Case Studies

Study Application Findings
Hydrocyanation Study Chemical SynthesisDemonstrated high selectivity using Ni(0) catalysts with this compound as a substrate.
Pyrolysis Research Thermal DecompositionIdentified key intermediates leading to nitrogen heteroaromatics; significant for organic synthesis pathways.
Neurophysiological Impact Biological StudiesInvestigated effects on SCV and MCV; potential implications for neurological health.

Mechanism of Action

The mechanism of action of 3-pentenenitrile primarily involves its role as an intermediate in hydrocyanation reactions. The nickel-catalyzed hydrocyanation of 1,3-butadiene leads to the formation of this compound through a series of steps involving cyano migration and methylallyl rotation. The key intermediates and rate-determining steps include the rearrangement of the methylallyl group and reductive elimination .

Comparison with Similar Compounds

Comparison with Structural Isomers

4-Pentenenitrile (4-PN)

  • Synthesis and Stability : 4-PN is a structural isomer of 3-PN, differing in the position of the double bond (C4 vs. C3). While 3-PN is the primary product of 2M3BN isomerization, 4-PN forms via secondary isomerization of 3-PN under catalytic conditions. The equilibrium ratio of 3-PN to 4-PN at industrial reaction temperatures (e.g., 150°C) favors 3-PN (~94:6) .
  • Spectroscopic Properties : Microwave spectroscopy studies (8–18 GHz) reveal distinct rotational transitions for 3-PN and 4-PN. For 3-PN, two conformers with methyl internal rotation splitting were identified, whereas 4-PN exhibits five conformers .
  • Catalytic Behavior : In hydrocyanation, 3-PN undergoes selective conversion to ADN using Ni–P(OTol)₃ catalysts, whereas 4-PN shows lower reactivity under similar conditions .

2-Pentenenitrile

  • Reactivity Differences : In manganese-catalyzed oxa-Michael additions, 2-pentenenitrile achieves higher yields (e.g., 85%) compared to 3-PN (60–70%), attributed to reduced side reactions like homo-coupling .

Comparison with Industrial Intermediates

2-Methyl-3-Butenenitrile (2M3BN)

  • Catalytic Isomerization : 2M3BN isomerizes to 3-PN with ~81% conversion and 89% selectivity using Ni(0) catalysts and triisooctyl phosphite ligands. The process is kinetically controlled, with operando FTIR studies confirming first-order kinetics .
  • Thermodynamic Preference : The equilibrium between 2M3BN and 3-PN strongly favors 3-PN (~94:6 at 150°C), minimizing backward reactions .

Adiponitrile (ADN)

  • Downstream Processing : 3-PN is hydrocyanated to ADN via a two-step process. Ligand design (e.g., fluorine-substituted phosphites like L22) critically enhances ADN selectivity (>90%) compared to bromine- or phenyl-substituted analogs, which yield only traces of ADN .

Reactivity and Catalytic Performance

Hydrocyanation Activity

  • Ligand Effects : Ni–L22 catalysts (with CgP–F ligands) achieve superior activity and selectivity for 3-PN conversion to ADN compared to Ni–L20 or Ni–L23 systems. Bromine or phenyl substituents in ligands reduce ADN yields to trace levels .
  • Comparison with Other Nitriles : In hydrocyanation of butadiene, 3-PN forms as the major linear product (70% selectivity) alongside branched 2M3BN (30%). Using triptycene-based diphosphine ligands, selectivity for 3-PN increases to 97% .

Oxa-Michael Additions

  • Yield Trends : 3-PN provides moderate yields (60–70%) in manganese-catalyzed oxa-Michael additions due to competing homo-coupling side reactions. In contrast, acrylonitrile achieves >90% yields under identical conditions .

Natural Occurrence and Environmental Relevance

  • Plant Volatiles : 3-PN is detected in Brassicaceae vegetables (e.g., Brussels sprouts) at higher concentrations than 3-butenenitrile or 2-methylbutane nitrile, suggesting distinct biosynthetic pathways .
  • Astrochemical Significance : Though undetected in Titan’s atmosphere to date, 3-PN and 4-PN are hypothesized precursors to pyridine and other heteroaromatics, with microwave spectroscopy aiding future detection efforts .

Data Tables

Table 1: Catalytic Performance in Hydrocyanation

Catalyst System Substrate Selectivity for 3-PN/ADN Reference
Ni–P(OTol)₃ 3-PN >90% ADN
Ni–L22 (CgP–F) 3-PN High ADN yield
Tript-PPh₂Ni(cod) Butadiene 97% 3-PN

Table 2: Isomerization Kinetics (2M3BN → 3-PN)

Temperature (°C) Conversion (%) Selectivity (%) Reference
150 81 89
150 (equilibrium) 94 -

Biological Activity

3-Pentenenitrile (C5H7N), an unsaturated nitrile, has garnered attention due to its diverse biological activities and applications in various fields, including agriculture and organic synthesis. This compound serves as an important intermediate in the production of adiponitrile, a precursor for nylon manufacturing. Understanding its biological activity is crucial for both environmental chemistry and industrial applications.

This compound is characterized by a vinyl group and a nitrile functional group, which contribute to its reactivity and biological effects. Its structure can be represented as follows:

CH3CH=CHCH2CN\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{CN}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Insecticidal Properties :
    • Recent studies have shown that this compound exhibits significant insecticidal effects. For instance, it has been evaluated for its efficacy against various insect pests, demonstrating low lethal doses (LD50 values ranging from 4.84 to 7.81 µg/adult) which indicate strong contact toxicity .
    • The compound also exhibits repellent properties, achieving 100% repellency against certain insect species .
  • Toxicological Effects :
    • Prolonged exposure to this compound may lead to delayed cyanide poisoning, as it can produce cyanide gas under certain conditions . This necessitates careful handling in industrial applications to mitigate risks of toxicity.
  • Environmental Impact :
    • The gas-phase reactivity of this compound has been studied in the context of atmospheric chemistry. It reacts with hydroxyl radicals (OH) and chlorine atoms (Cl), contributing to its degradation in the atmosphere . Understanding these reactions is vital for assessing its environmental fate and potential impacts.

Insecticidal Efficacy Study

A comprehensive study evaluated the insecticidal and repellent efficacy of essential oils containing trans-3-pentenenitrile. The results indicated that both the oil and the isolated compound had strong contact effects on target insects, highlighting its potential use in pest management strategies.

CompoundLD50 (µg/adult)Repellency (%)
Trans-3-Pentenenitrile4.84 - 7.81100
Essential OilSimilar range100

Environmental Reactivity Study

Research on the gas-phase reactions of this compound has provided insights into its atmospheric degradation mechanisms. The study utilized relative-rate techniques to quantify the reaction rates with OH radicals and Cl atoms at atmospheric pressure.

Reaction PartnerRate Coefficient (cm³/molecule·s)
OH Radicals[Value not specified]
Cl Atoms[Value not specified]

Research Findings

  • Thermal Degradation : Flash pyrolysis studies have shown that thermal degradation of trans-3-pentenenitrile occurs over a temperature range of 290-1100 K, leading to various reaction intermediates . This process highlights the potential for radical formation and subsequent reactions that could influence both biological activity and environmental impact.
  • Synthetic Applications : The hydrocyanation of butadiene to produce this compound has been optimized using nickel-based catalysts, emphasizing its role as a key intermediate in synthetic organic chemistry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-pentenenitrile in laboratory settings, and how do reaction conditions influence selectivity?

  • Methodology : The hydrocyanation of 1,3-butadiene using nickel(0)-phosphite catalysts (e.g., triptycene-based diphosphine ligands) is a key method, achieving >90% selectivity for this compound (3PN) under optimized temperatures (80–120°C) and ligand-to-metal ratios (6:1) . Alternative routes include isomerization of 2-methyl-3-butenenitrile (2M3BN) via nickel catalysts in ionic liquids, with yields dependent on ligand steric effects and solvent polarity .
  • Data Analysis : Gas chromatography (GC) and in situ FTIR-ATR spectroscopy are critical for monitoring regioselectivity and intermediate formation .

Q. How can researchers safely handle this compound given its toxicity and reactivity?

  • Protocols : Use fume hoods for vapor containment, wear nitrile gloves, and employ neutralization protocols (e.g., washing with 5% acetic acid) for spills. Acute exposure requires immediate decontamination (15-minute eye/skin rinsing) and medical consultation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its isomers?

  • Techniques :

  • FTIR : Identify C≡N stretching (~2240 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .
  • NMR : Use 13C^{13}\text{C} NMR to distinguish stereoisomers (e.g., (E)-3-pentenenitrile vs. (Z)-isomer) via alkene carbon shifts .
  • GC-MS : Resolve regioisomers (e.g., 3PN vs. 4-pentenenitrile) using polar capillary columns (e.g., DB-WAX) .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence nickel-catalyzed isomerization of 2M3BN to 3PN?

  • Mechanistic Insight : Bulky phosphite ligands (e.g., P(O-o-Tol)₃) enhance isomerization rates by stabilizing nickel-hydride intermediates and reducing competing side reactions (e.g., oligomerization). Kinetic studies using in situ FTIR-ATR reveal a first-order dependence on 2M3BN concentration and zero-order dependence on ligand excess .
  • Design Criteria : Ligand space mapping (LKB-P analysis) identifies clusters of ligands with similar catalytic behaviors, enabling predictive catalyst design .

Q. What role do Lewis acids (e.g., BPh₃) play in improving adiponitrile (ADN) yield during 3PN hydrocyanation?

  • Function : BPh₃ acts as a CN⁻ scavenger, promoting cationic nickel-hydride formation and accelerating double-bond migration from 3PN to 4-pentenenitrile. This shifts equilibrium toward ADN (up to 95% yield) while suppressing 2-pentenenitrile formation, a catalyst poison .

Q. How can researchers resolve contradictions in reported catalytic activities for 3PN hydrocyanation?

  • Case Study : Discrepancies in Pt(II) vs. Ni(0) catalyst performance arise from solvent polarity effects (e.g., ionic liquids vs. toluene) and ligand lability. Comparative kinetic modeling (e.g., Eyring analysis) and operando spectroscopy are recommended to decouple solvent and ligand contributions .

Q. What computational tools are effective for predicting 3PN stereoselectivity in metathesis or hydrosilylation reactions?

  • Approach : Density functional theory (DFT) simulations of transition states (e.g., alkene coordination to metal centers) identify steric hindrance as the driver for (E)-isomer dominance. Coupled with molecular dynamics, these models explain low hydrosilylation yields (<3%) due to unfavorable orbital overlap .

Q. Why does this compound fail to undergo hydrosilylation under standard catalytic conditions?

  • Mechanistic Limitation : The electron-withdrawing cyano group reduces alkene nucleophilicity, disfavoring oxidative addition to cobalt or platinum catalysts. Alternative strategies, such as UV-activated catalysts or Lewis acid promoters (e.g., ZnCl₂), are under investigation .

Properties

IUPAC Name

(E)-pent-3-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

UVKXJAUUKPDDNW-NSCUHMNNSA-N
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Canonical SMILES

CC=CCC#N
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Isomeric SMILES

C/C=C/CC#N
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Molecular Formula

C5H7N
Record name 3-PENTENENITRILE, [LIQUID]
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DSSTOX Substance ID

DTXSID901019314
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Molecular Weight

81.12 g/mol
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Physical Description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO]
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Boiling Point

291 to 297 °F at 760 mmHg (NTP, 1992)
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Flash Point

101 °F (NTP, 1992), 40 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg]
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CAS No.

4635-87-4, 16529-66-1
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Record name Pent-3-enenitrile
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Record name 3-Pentenenitrile, (3E)
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Record name 3-PENTENENITRILE, (3E)-
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Record name 3-PENTENENITRILE
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Synthesis routes and methods I

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
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cuprous bromide
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mononitriles
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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nickel tetrakis-tritolylphosphite
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cis- and trans-3-pentenenitrile
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Synthesis routes and methods IV

Procedure details

A nickel complex from a reaction mixture of a reactor of Examples 3, 4, 6, 9, 10, 12, 13, 14, 15, or 16 contacts 1,3-butadiene and hydrogen cyanide in a reaction zone. A catalyst forms to produce 3-pentenenitrile, 2-methyl-3-butenenitrile, or a combination thereof.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentenenitrile
Reactant of Route 2
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3-Pentenenitrile
Reactant of Route 3
3-Pentenenitrile
Reactant of Route 4
Reactant of Route 4
3-Pentenenitrile
Reactant of Route 5
Reactant of Route 5
3-Pentenenitrile
Reactant of Route 6
3-Pentenenitrile

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